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Abstract: Cashmeran (DPMI), a polycyclic musk fragrance ingredient widely used in consumer

products, has been the subject of evaluation for its potential to interact with the endocrine

system.[1][2][3] Endocrine disrupting chemicals (EDCs) are exogenous substances that can

interfere with any aspect of hormone action, potentially leading to adverse health effects.[4][5]

This technical guide provides an in-depth analysis of the available scientific data on

Cashmeran, employing a weight-of-evidence approach to assess its potential as an EDC. The

assessment integrates data from computational toxicology, a suite of in vitro bioassays, and

pivotal in vivo studies. Detailed experimental protocols for key assays are provided, alongside

structured data summaries and mechanistic diagrams to offer a comprehensive resource for

the scientific community.

Introduction and Regulatory Context
Cashmeran, identified by CAS number 33704-61-9 and the IUPAC name 1,2,3,5,6,7-

hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance valued for its

complex woody-musk scent profile.[6][7][8] Its prevalence in perfumes, cosmetics, and

household products results in widespread human exposure.[2][3] Consequently, a thorough

safety assessment, including its potential for endocrine disruption, is critical.

The evaluation of a substance's potential to be an EDC is not based on a single test but rather

on a comprehensive weight-of-evidence (WoE) approach.[1] This involves integrating results

from various lines of evidence, including computational predictions, cell-based (in vitro) assays
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that probe specific mechanisms of action, and whole-organism (in vivo) studies that assess for

adverse outcomes.[1][4] Regulatory bodies, such as the Australian Industrial Chemicals

Introduction Scheme (AICIS), have reviewed Cashmeran and noted weak in vitro endocrine

activity, but concluded that available data do not demonstrate the potential for adverse effects

resulting from this activity.[2]
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Figure 1: Tiered approach for endocrine disruptor assessment.

In Silico and In Vitro Assessment
Computational and high-throughput screening methods provide the first tier of evidence for

potential endocrine activity.

2.1 Computational (In Silico) Screening Predictive models, such as the Danish (Q)SAR

database, have been used to evaluate Cashmeran. These computational assessments did not

indicate any endocrine disruption potential.[1]

2.2 In Vitro Mechanistic Assays A battery of in vitro assays has been employed to investigate

Cashmeran's ability to interact with key components of the endocrine system at the molecular

level. Data from the U.S. EPA's ToxCast program showed that Cashmeran was inactive in

assays covering estrogen, androgen, thyroid, and steroidogenesis pathways when tested at

non-cytotoxic concentrations.[1][9] Specific receptor activity studies have yielded nuanced

results, which are summarized in Table 1.

Table 1: Summary of Quantitative In Vitro Data for Cashmeran
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Assay
Type/Endpoint

System/Cell
Line

Receptor
Target

Result Reference

Estrogenic

Activity

Human HeLa

Cells

Estrogen

Receptor
Inactive [1]

Estrogenic

Activity
CHO-K1 Cells

Estrogen

Receptor

Weak Agonist

Activity
[1]

Androgenic

Activity
CHO-K1 Cells

Human

Androgen

Receptor (hAR)

No Agonist or

Antagonist

Activity

[1]

Thyroid Activity CHO-K1 Cells

Human Thyroid

Hormone

Receptor β

(hTHRβ)

No Agonist or

Antagonist

Activity

[1]

Multi-pathway

Screen

U.S. EPA

ToxCast™

E/A/T/S

Pathways

Inactive at non-

cytotoxic

concentrations

[1][9]

E/A/T/S: Estrogen, Androgen, Thyroid, Steroidogenesis

The data indicate that while most assays are negative, weak estrogenic activity was detected in

one cell line. This necessitates further investigation with more integrated biological systems.
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Figure 2: Estrogen receptor (ER) agonist signaling pathway.

2.3 Experimental Protocol: Yeast Estrogen Screen (YES) Assay
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The YES assay is a widely used in vitro method to screen for estrogenic activity.[10]

Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces

cerevisiae) that contains the gene for the human estrogen receptor (hER) and a reporter

gene construct (e.g., lacZ) linked to estrogen response elements.[11][12] When an

estrogenic substance binds to the hER, the receptor activates transcription of the lacZ gene,

producing the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate

(e.g., chlorophenol red-β-D-galactopyranoside, CPRG) in the medium, causing a quantifiable

color change from yellow to red.[11][12][13]

Methodology:

Yeast Culture: A culture of the recombinant yeast is grown to a logarithmic phase.

Assay Preparation: The test chemical (Cashmeran) and a positive control (e.g., 17β-

estradiol) are serially diluted in a 96-well microtiter plate. A solvent control is also included.

Incubation: The yeast culture, suspended in an assay medium containing the chromogenic

substrate, is added to each well. The plate is incubated for a period of 18 to 72 hours at

approximately 30-34°C.[11][12][14]

Measurement: The absorbance of each well is measured using a spectrophotometer at an

appropriate wavelength (e.g., ~570 nm for the red product of CPRG cleavage).

Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective

concentration) is calculated to quantify the estrogenic potency of the test chemical relative

to the positive control.

In Vivo Assessment
In vivo studies are essential to determine if in vitro activity translates into an adverse effect in a

whole organism, considering metabolic and pharmacokinetic processes.

3.1 Systemic and Reproductive Toxicity Studies Cashmeran has been evaluated in

comprehensive animal studies. No adverse effects related to the endocrine system were

observed in either a 90-day repeated dose oral gavage study or a reproductive and
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developmental toxicity screening study.[1][9] A high No Observed Adverse Effect Level

(NOAEL) was established in a reproductive toxicity assay, as detailed in Table 2.

Table 2: Summary of Quantitative In Vivo Data for Cashmeran

Study Type Species Endpoint(s) Result Reference

90-Day

Repeated Dose

Toxicity

Rat
Histopathology,

clinical signs

No adverse

endocrine-

related effects

[1][9]

Reproductive &

Developmental

Screening

Rat

Fertility,

gestation, pup

viability

No adverse

endocrine-

related effects

[1]

Reproductive

Toxicity Assay
Rat

Reproductive

performance

NOAEL: 1875

mg/kg/day (oral)
[9]

3.2 Experimental Protocol: Rodent Uterotrophic Bioassay (per OECD TG 440)

The uterotrophic bioassay is the standard in vivo screening assay for detecting estrogenic

activity.[15][16] It is based on the principle that estrogens stimulate a rapid and measurable

increase in the weight of the uterus.[16][17]

Principle: The assay measures the change in uterine weight in either immature or

ovariectomized (OVX) female rats or mice following several days of exposure to a test

chemical.[15][17] An increase in uterine weight indicates a potential estrogenic effect.

Methodology:

Animal Model: Immature female rats (e.g., weaned at 21 days of age) or young adult,

surgically ovariectomized females are used.[17][18] Ovariectomy removes the primary

endogenous source of estrogens.

Dosing: Animals are randomly assigned to groups (typically n=6-10). Groups include a

vehicle control, a positive control (e.g., 17α-ethinylestradiol), and at least three dose levels

of the test substance (Cashmeran). The substance is administered daily for 3 to 7

consecutive days, typically via oral gavage or subcutaneous injection.[15][17]
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Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The

body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed

(wet weight). The uterus may also be blotted to obtain a "blotted weight."[16]

Data Analysis: Uterine weights (absolute and relative to body weight) are statistically

compared between the treated groups and the vehicle control group. A statistically

significant increase in uterine weight in a dose-responsive manner is considered a positive

result.

Start:
Select Animal Model

(Immature/OVX Rodent)
Acclimation Period Randomize into

Dose Groups
Daily Dosing
(3-7 Days)

• Vehicle Control
• Positive Control (EE2)

• Test Substance (≥3 doses)

Necropsy
(24h after last dose)

Record Body Weight
Excise & Weigh Uterus

Statistical Analysis:
Compare Uterine Weights

to Vehicle Control

Conclusion:
Positive or Negative

for Estrogenic Activity

Click to download full resolution via product page

Figure 3: Experimental workflow for the rodent uterotrophic assay.

Conclusion: Weight-of-Evidence Evaluation
The comprehensive assessment of Cashmeran's endocrine-disrupting potential reveals a clear

pattern. While a single, sensitive in vitro assay suggested weak estrogen receptor agonist

activity, this finding was not replicated in other in vitro systems, including the broader ToxCast

screening program.[1] Crucially, the weak in vitro signal did not translate to any adverse

endocrine-related effects in multiple, robust in vivo studies, including repeated dose and

reproductive toxicity assays.[1][9]

Based on the totality of the available scientific evidence—from computational models showing

no concern to extensive in vitro data showing minimal activity and in vivo data showing no

adverse effects—the conclusion is that Cashmeran is not expected to cause endocrine

disruption.[1][12] This case highlights the importance of a tiered, weight-of-evidence approach

in risk assessment, where isolated in vitro findings are properly contextualized by

comprehensive in vivo data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b120643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

